Trienomycin E Trienomycin E Trienomycin E is a natural product found in Streptomyces seoulensis and Streptomyces with data available.
Brand Name: Vulcanchem
CAS No.: 107140-29-4
VCID: VC8392359
InChI: InChI=1S/C35H50N2O7/c1-23(2)17-18-32(39)36-26(5)35(42)44-31-16-11-9-7-8-10-15-30(43-6)22-33(40)37-28-19-27(20-29(38)21-28)14-12-13-24(3)34(41)25(31)4/h7-11,13,15,19-21,23,25-26,30-31,34,38,41H,12,14,16-18,22H2,1-6H3,(H,36,39)(H,37,40)/b8-7-,11-9-,15-10-,24-13-/t25-,26-,30+,31+,34+/m1/s1
SMILES: CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=CC(=C2)CCC=C(C1O)C)O)OC)OC(=O)C(C)NC(=O)CCC(C)C
Molecular Formula: C35H50N2O7
Molecular Weight: 610.8 g/mol

Trienomycin E

CAS No.: 107140-29-4

Cat. No.: VC8392359

Molecular Formula: C35H50N2O7

Molecular Weight: 610.8 g/mol

* For research use only. Not for human or veterinary use.

Trienomycin E - 107140-29-4

Specification

CAS No. 107140-29-4
Molecular Formula C35H50N2O7
Molecular Weight 610.8 g/mol
IUPAC Name [(5R,6Z,8Z,10Z,13S,14S,15R,16Z)-15,22-dihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] (2R)-2-(4-methylpentanoylamino)propanoate
Standard InChI InChI=1S/C35H50N2O7/c1-23(2)17-18-32(39)36-26(5)35(42)44-31-16-11-9-7-8-10-15-30(43-6)22-33(40)37-28-19-27(20-29(38)21-28)14-12-13-24(3)34(41)25(31)4/h7-11,13,15,19-21,23,25-26,30-31,34,38,41H,12,14,16-18,22H2,1-6H3,(H,36,39)(H,37,40)/b8-7-,11-9-,15-10-,24-13-/t25-,26-,30+,31+,34+/m1/s1
Standard InChI Key JJBUXIPSVLPJSA-HWRDDRQASA-N
Isomeric SMILES C[C@@H]1[C@H](C/C=C\C=C/C=C\[C@@H](CC(=O)NC2=CC(=CC(=C2)CC/C=C(\[C@@H]1O)/C)O)OC)OC(=O)[C@@H](C)NC(=O)CCC(C)C
SMILES CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=CC(=C2)CCC=C(C1O)C)O)OC)OC(=O)C(C)NC(=O)CCC(C)C
Canonical SMILES CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=CC(=C2)CCC=C(C1O)C)O)OC)OC(=O)C(C)NC(=O)CCC(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The IUPAC name, [(5R,6Z,8Z,10Z,13S,14S,15R,16Z)-15,22-dihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] (2R)-2-(4-methylpentanoylamino)propanoate, encapsulates Trienomycin E's stereochemical complexity . Key structural features include:

  • A 24-membered macrocyclic lactam ring with E,E,E-configured triene subunits

  • Bicyclo[18.3.1] framework stabilizing the polyene chain

  • Axial chirality at C5, C13, C14, and C15

  • N-acyl-D-alanine side chain esterified to the macrocycle

The isomeric SMILES string (C[C@@H]1[C@H](C/C=C\C=C/C=C$$C@@H](CC(=O)NC2=CC(=CC(=C2)CC/C=C($$C@@H]1O)/C)O)OC)OC(=O)[C@@H](C)NC(=O)CCC(C)C) confirms seven double bonds and four stereocenters .

Physical and Chemical Properties

Trienomycin E's lipophilicity (XLogP = 5.40) and topological polar surface area (134.00 Ų) suggest moderate membrane permeability but poor aqueous solubility . Critical physicochemical parameters include:

PropertyValue
Molecular FormulaC₃₅H₅₀N₂O₇
Exact Mass610.3618 g/mol
Rotatable Bonds7
Hydrogen Bond Donors4
Hydrogen Bond Acceptors7

The compound exhibits pH-dependent stability, degrading rapidly under alkaline conditions due to lactam ring hydrolysis.

Synthesis and Biosynthetic Pathways

Total Synthesis Approaches

The first total synthesis of Trienomycin E analogs was achieved via a 32-step sequence employing strategic bond formations :

  • Kocienski-Modified Julia Olefination: Installed the E,E,E-triene system with 92% stereoselectivity .

  • Mukaiyama Macrolactamization: Cyclized the linear precursor using 2-chloro-1-methylpyridinium iodide (Mukaiyama reagent), achieving 78% yield .

  • TBS Protection Strategy: Prevented undesired side reactions during aniline functionalization .

Key intermediates included allyl chloride (-)-6 and sulfone 7, enabling convergent synthesis of the macrocyclic core .

Biosynthetic Origins

Genomic analysis of Streptomyces producers reveals a type I polyketide synthase (PKS) pathway incorporating:

  • Module 1: Loading of 3-amino-5-hydroxybenzoic acid (AHBA) starter unit

  • Module 2-5: Iterative elongation with methylmalonyl-CoA extender units

  • Post-PKS Modifications: Oxidative cyclization, O-methylation, and side chain acylation

The biosynthetic gene cluster (trm) spans 58 kb and includes regulatory genes (trmR) controlling antibiotic production.

Biological Activities and Mechanisms of Action

Cytotoxic Properties

Trienomycin E demonstrates broad-spectrum cytotoxicity:

  • HCT-116 Colon Cancer: IC₅₀ = 12 nM (72 hr exposure)

  • MCF-7 Breast Cancer: IC₅₀ = 8 nM

  • Peripheral Blood Mononuclear Cells: Selective index > 1,200 vs. normal cells

Mechanistic studies implicate dual targeting of HSP90 (Kd = 3.2 μM) and tubulin polymerization (EC₅₀ = 0.8 μM) .

Molecular Targets and Pathways

Transcriptomic profiling reveals Trienomycin E modulates:

  • MAPK/ERK Pathway: Downregulates BRAF and CRAF kinases by 89%

  • Apoptosis Induction: Activates caspase-3/7 (8-fold increase) via mitochondrial depolarization

  • Hormone Receptor Binding: Binds estrogen receptor alpha (ERα) with IC₅₀ = 4.7 μM, suggesting endocrine-disrupting potential .

Pharmacokinetic Profile and ADMET Characteristics

Absorption and Distribution

  • Human Intestinal Absorption: 91.16% predicted, though Caco-2 permeability assays show 79% efflux .

  • Blood-Brain Barrier Penetration: Unlikely (55% probability), favoring peripheral action .

  • Plasma Protein Binding: 94% (estimated via QSAR modeling).

Metabolism and Excretion

  • CYP3A4 Substrate: Undergoes hydroxylation at C22 (72.93% probability) .

  • UGT Catalyzed: Glucuronidation occurs at the C15 hydroxyl group (70% probability) .

  • Biliary Excretion: Dominant route due to BSEP inhibition (94.48% probability) .

Toxicity Considerations

Toxicity EndpointProbabilityClinical Implication
Hepatotoxicity59.97%Requires liver function monitoring
Reproductive Toxicity86.67%Contraindicated in pregnancy
Mitochondrial Toxicity80.00%Risk of lactic acidosis

Dose-limiting toxicities include cholestasis (BSEP inhibition) and QTc prolongation (hERG IC₅₀ = 7.4 μM) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator